Lapathoside B

Description

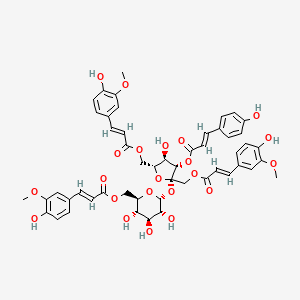

Lapathoside B is a phenylpropanoid-derived disaccharide ester (PSE) identified in plants of the Reynoutria and Polygonum genera. Structurally, it consists of a sucrose backbone acylated with feruloyl and coumaroyl moieties. Key characteristics include:

- Molecular formula: C₅₁H₅₂O₂₂ (observed via HR-FAB-MS at m/z 1039.2842 [M+Na]⁺) .

- UV-Vis profile: Absorption maxima at 220, 290, and 315 nm, typical of phenylpropanoid esters .

- Fragmentation pattern: Sequential loss of feruloyl and coumaroyl groups during LC-MS analysis, distinguishing it from analogs like Lapathoside A .

Properties

Molecular Formula |

C51H52O22 |

|---|---|

Molecular Weight |

1016.9 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C51H52O22/c1-64-36-22-29(6-15-33(36)53)10-18-41(56)67-25-39-45(60)47(62)48(63)50(70-39)73-51(27-69-43(58)20-12-31-8-17-35(55)38(24-31)66-3)49(71-44(59)21-9-28-4-13-32(52)14-5-28)46(61)40(72-51)26-68-42(57)19-11-30-7-16-34(54)37(23-30)65-2/h4-24,39-40,45-50,52-55,60-63H,25-27H2,1-3H3/b18-10+,19-11+,20-12+,21-9+/t39-,40-,45-,46-,47+,48-,49+,50-,51+/m1/s1 |

InChI Key |

IZEAEHCVLNYCTN-WGWFIJCNSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O)O)O |

Synonyms |

lapathoside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Lapathoside B belongs to a class of phenylpropanoid sucrose esters (PSEs) with varying acyl substitutions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings :

Structural Differences :

- This compound is distinguished by triferuloyl substitutions , whereas Lapathoside A has diferuloyl groups and additional coumaroyl moieties .

- Vanicoside B lacks the triferuloyl arrangement, contributing to its lower antioxidant efficacy compared to Lapathosides .

Bioactivity Trends: Antioxidant Activity: Lapathoside D > this compound > Vanicoside B, linked to acyl group complexity and electron-donating capacity . Enzyme Inhibition: Vanicoside B and Lapathoside C show α-glucosidase inhibition, but this compound’s role in diabetes management remains unexplored .

Fragmentation Patterns :

- This compound loses feruloyl moieties during MS/MS, unlike Lapathoside A, which sheds coumaroyl groups first. This reflects their acyl group positioning and stability .

Q & A

Q. What methods are recommended for isolating and structurally characterizing Lapathoside B from natural sources?

this compound, like its analog Lapathoside A, is typically isolated via solvent extraction and chromatographic techniques (e.g., HPLC, column chromatography). Structural elucidation requires advanced spectroscopic methods, including LC-MS/MS for molecular weight determination and NMR (1H, 13C, 2D-COSY, HMBC) for resolving stereochemistry and connectivity . Researchers should prioritize purity validation (≥95%) using HPLC and compare spectral data with existing literature to confirm identity .

Q. How can researchers design in vitro assays to assess this compound’s cytotoxicity and apoptotic effects?

Standard protocols involve:

- Cell viability assays (e.g., MTT, CCK-8) using dose-response curves (e.g., 0–100 µM) to determine IC50 values .

- Apoptosis detection via Annexin V/PI staining with flow cytometry, complemented by Western blotting for apoptotic markers (e.g., cleaved caspase-3, PARP) .

- Include non-cancerous cell lines (e.g., HEK-293) as controls to evaluate selectivity .

Q. What are the ethical considerations when designing preclinical studies on this compound?

Follow institutional review board (IRB) guidelines for in vitro and in vivo studies , ensuring transparency in data reporting and avoiding data manipulation. Document negative results to prevent publication bias and maintain lab notebooks with raw data traces .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

Contradictions may arise from variations in:

- Cell culture conditions (e.g., serum concentration, passage number).

- Compound solubility (use DMSO controls ≤0.1% to avoid solvent toxicity). Mitigate discrepancies by replicating experiments across independent labs and standardizing protocols (e.g., ATCC cell line authentication) .

Q. What experimental strategies can optimize this compound’s synthetic yield and scalability?

For total synthesis:

- Prioritize stereoselective glycosylation to assemble the disaccharide moiety.

- Use protecting groups (e.g., acetyl, benzyl) to enhance reaction efficiency.

- Monitor reaction progress via TLC and optimize catalysts (e.g., TEMPO for oxidation) . Publish detailed synthetic protocols in supplementary materials to aid reproducibility .

Q. How can researchers investigate this compound’s modulation of the PI3K/AKT pathway in cancer cells?

- Perform phosphorylation profiling using Western blotting or ELISA to quantify p-AKT, p-FAK, and downstream targets (e.g., mTOR).

- Combine with siRNA knockdown of AKT to confirm pathway dependency .

- Use computational docking studies (e.g., AutoDock Vina) to predict this compound’s binding affinity to PI3K .

Q. What statistical approaches are suitable for analyzing dose-dependent apoptotic effects of this compound?

- Apply non-linear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values (GraphPad Prism).

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals and effect sizes to enhance reproducibility .

Methodological Challenges and Solutions

Q. How to address low bioavailability of this compound in in vivo models?

- Formulate Liposomal or nanoparticle-based delivery systems to enhance solubility.

- Conduct pharmacokinetic studies (e.g., plasma concentration-time curves) with LC-MS quantification .

Q. What techniques validate this compound’s target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) to confirm direct binding to target proteins.

- CRISPR-Cas9 knockout models to assess loss-of-function effects on apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.